molecular formula C5H9ClN2 B13861508 N-methyl-1H-pyrrol-2-amine;hydrochloride

N-methyl-1H-pyrrol-2-amine;hydrochloride

Cat. No.: B13861508
M. Wt: 132.59 g/mol
InChI Key: AMTYGPGXRWDVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1H-pyrrol-2-amine;hydrochloride is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1H-pyrrol-2-amine;hydrochloride can be synthesized through several methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with methylamine in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired N-substituted pyrrole.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as iron(III) chloride or other metal complexes can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-pyrrol-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-methyl-1H-pyrrole-2-carbaldehyde.

    Reduction: Reduction reactions can convert it into N-methyl-1H-pyrrol-2-amine.

    Substitution: It can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1H-pyrrol-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1H-pyrrol-2-amine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1H-pyrrol-2-amine;hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

N-methyl-1H-pyrrol-2-amine;hydrochloride

InChI

InChI=1S/C5H8N2.ClH/c1-6-5-3-2-4-7-5;/h2-4,6-7H,1H3;1H

InChI Key

AMTYGPGXRWDVSQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.